molecular formula C9H9ClN2O B8410342 2-(7-chloro-1H-benzimidazol-1-yl)ethanol

2-(7-chloro-1H-benzimidazol-1-yl)ethanol

Cat. No.: B8410342
M. Wt: 196.63 g/mol
InChI Key: SBPHCNNHDIQASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Chloro-1H-benzimidazol-1-yl)ethanol is a chloro-substituted benzimidazole derivative featuring an ethanol group at the 1-position of the heterocyclic ring. Structural confirmation would rely on techniques such as $^1$H NMR, LCMS, and X-ray crystallography, as seen in related compounds .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-(7-chlorobenzimidazol-1-yl)ethanol

InChI

InChI=1S/C9H9ClN2O/c10-7-2-1-3-8-9(7)12(4-5-13)6-11-8/h1-3,6,13H,4-5H2

InChI Key

SBPHCNNHDIQASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C=N2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities among 2-(7-chloro-1H-benzimidazol-1-yl)ethanol and related compounds:

Compound Name Substituents Key Structural Features
This compound 7-Cl, 1-ethanol Chloro at 7-position; ethanol at 1-position
2-[5-Chloro-2-(chloromethyl)-1H-benzimidazol-1-yl]ethanol 5-Cl, 2-(CH$_2$Cl), 1-ethanol Chloro at 5-position; chloromethyl at 2-position
2-[6-Chloro-2-(chloromethyl)benzimidazol-1-yl]ethanol 6-Cl, 2-(CH$_2$Cl), 1-ethanol Chloro at 6-position; chloromethyl at 2-position
1-(6-Methyl-1H-benzimidazol-2-yl)ethanol 6-CH$_3$, 1-ethanol Methyl at 6-position; ethanol at 1-position
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol 1-allyl, 2-ethanol Allyl group at 1-position; ethanol at 2-position

Key Observations :

  • Chlorine Position : The 7-chloro substituent in the target compound distinguishes it from 5- or 6-chloro analogs, which may alter electronic effects (e.g., electron-withdrawing) and steric interactions in binding environments .
  • Chloromethyl vs.
  • Methyl vs.

Comparative Data :

Compound Yield Purity Purification Method
1-(3,4-Dichlorobenzyl)-4-phenyl analog (27) 10% >98% Flash chromatography (5% MeOH/DCM)
1-(Naphthalen-2-ylmethyl) analog (22) 79% >98% Flash chromatography (6% MeOH/DCM)
7-Methoxy-1-(3,4-dichlorobenzyl) analog (28) Low* 75% Reverse-phase HPLC
2-[6-Chloro-2-(chloromethyl) analog N/A 95% Not specified

*Compound 28 () exhibited a 25% impurity due to isomerization, highlighting challenges in regioselective synthesis.

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